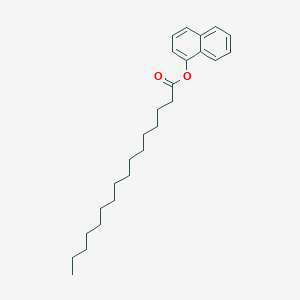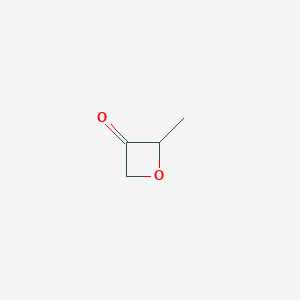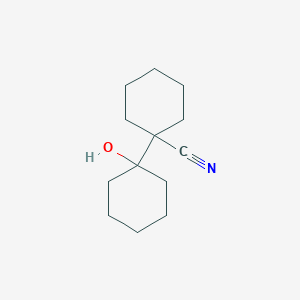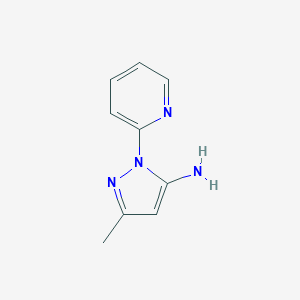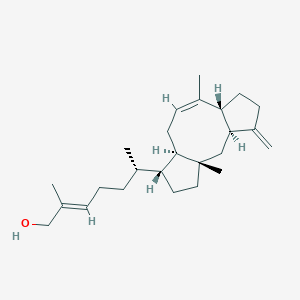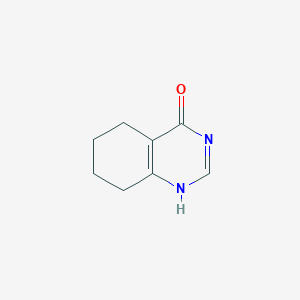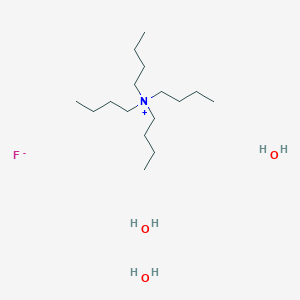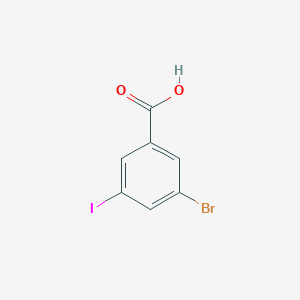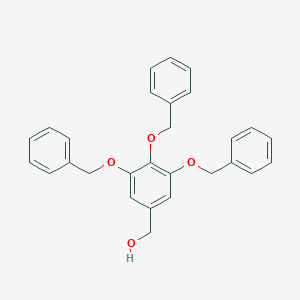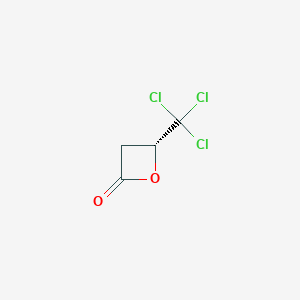
(4R)-4-(trichloromethyl)oxetan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-(Trichloromethyl)-2-oxetanone is a chiral compound characterized by the presence of a trichloromethyl group and an oxetane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-(Trichloromethyl)-2-oxetanone typically involves the reaction of trichloromethyl ketones with epoxides under basic conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the oxetane ring. Common reagents used in this synthesis include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) as bases .
Industrial Production Methods: Industrial production of ®-4-(Trichloromethyl)-2-oxetanone may involve continuous flow processes to ensure high yield and purity. The use of chiral catalysts and enantioselective synthesis techniques is crucial to obtain the desired enantiomer in large quantities .
化学反应分析
Types of Reactions: ®-4-(Trichloromethyl)-2-oxetanone undergoes various chemical reactions, including:
Oxidation: The trichloromethyl group can be oxidized to form carboxylic acids or esters.
Reduction: Reduction of the trichloromethyl group can yield dichloromethyl or methyl derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, leading to the formation of different substituted oxetanes
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions
Major Products: The major products formed from these reactions include carboxylic acids, esters, dichloromethyl derivatives, and various substituted oxetanes .
科学研究应用
®-4-(Trichloromethyl)-2-oxetanone has diverse applications in scientific research:
作用机制
The mechanism of action of ®-4-(Trichloromethyl)-2-oxetanone involves its interaction with specific molecular targets and pathways. The trichloromethyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition and disruption of cellular processes .
相似化合物的比较
- ®-4-(Dichloromethyl)-2-oxetanone
- ®-4-(Methyl)-2-oxetanone
- ®-4-(Chloromethyl)-2-oxetanone
Comparison: ®-4-(Trichloromethyl)-2-oxetanone is unique due to the presence of the trichloromethyl group, which imparts distinct reactivity and properties compared to its analogs. The trichloromethyl group enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions. Additionally, the presence of three chlorine atoms increases the compound’s potential for metabolic activation and subsequent biological activity .
属性
CAS 编号 |
16493-62-2 |
|---|---|
分子式 |
C4H3Cl3O2 |
分子量 |
189.42 g/mol |
IUPAC 名称 |
(4R)-4-(trichloromethyl)oxetan-2-one |
InChI |
InChI=1S/C4H3Cl3O2/c5-4(6,7)2-1-3(8)9-2/h2H,1H2/t2-/m1/s1 |
InChI 键 |
CPNBMBBRKINRNE-UWTATZPHSA-N |
SMILES |
C1C(OC1=O)C(Cl)(Cl)Cl |
手性 SMILES |
C1[C@@H](OC1=O)C(Cl)(Cl)Cl |
规范 SMILES |
C1C(OC1=O)C(Cl)(Cl)Cl |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



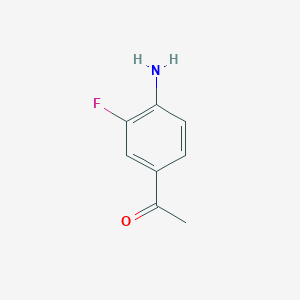
![6,7-Dihydro-5H-cyclopenta[b]pyridine](/img/structure/B108516.png)

